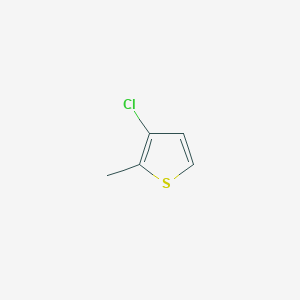

3-Chloro-2-methylthiophene

Übersicht

Beschreibung

3-Chloro-2-methylthiophene is a chemical compound with the molecular formula C5H5ClS . It has an average mass of 132.611 Da and a monoisotopic mass of 131.980042 Da . It is used for research and development purposes .

Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with one sulfur atom and one chlorine atom . The empirical formula is C5H5ClS .Physical And Chemical Properties Analysis

This compound has a boiling point of 147-149 °C and a density of 1.211 g/mL at 25 °C . Its refractive index is n20/D 1.5400 .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals and Agrochemicals : 3-Chloro-2-methylthiophene serves as a versatile intermediate in synthesizing various pharmaceuticals and agrochemicals. A facile and low-cost route for its preparation has been reported, offering significant yields (Yang, 2010).

Rechargeable Battery Applications : Derivatives of 3-methylthiophene, such as poly 3-methylthiophene, have been used as rechargeable cathode materials in lithium/sulfur dioxide cells, demonstrating good capacity and high volumetric energy density (Walker, 1991).

Electrochemically Induced Substitution : The electrochemically induced substitution of polymers like polythiophene and poly(3-methylthiophene) with nucleophiles such as Cl-, Br-, methanol, and 3-bromopropanol has been explored. The degree of substitution is potential dependent and varies between nucleophile/polymer combinations (Qi, Rees, & Pickup, 1996).

Conductive Ionomer Films : Electrochemically copolymerized films of 3-methylthiophene and 1-methyl-3-(pyrrol-1-ylmethyl)pyridinium perchlorate form electronically conducting ionomer films. These films show fast electrochemistry and high ionic conductivities in both reduced and oxidized forms (Qi & Pickup, 1993).

Microelectrochemical Transistors : Poly(3-methylthiophene)-coated electrodes exhibit significant optical and electrical changes depending on redox potential. These materials can function as microelectrochemical transistors, amplifying electrical and chemical signals (Thackeray, White, & Wrighton, 1985).

Conjugated Conductive Polymers : this compound derivatives are used in synthesizing conjugated conductive polymers, including polythiophenes and poly(4-methylthiophenes), with various substituents that affect their electronic and optical properties (Chen & Tsai, 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFSHDCNQRBKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600337 | |

| Record name | 3-Chloro-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17249-83-1 | |

| Record name | 3-Chloro-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-](/img/structure/B94512.png)